molecular formula C19H18O4 B5722284 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No. B5722284
M. Wt: 310.3 g/mol
InChI Key: FWDGSSFEXLQQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of flavonoids, which are naturally occurring compounds found in plants. Flavonoids have been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A is not fully understood. However, it has been suggested that the biological activities of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A are due to its ability to modulate various signaling pathways, including the AMPK and Nrf2 pathways. The activation of these pathways leads to the induction of various cellular processes, including apoptosis, cell proliferation, glucose and lipid metabolism, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. These effects are due to the modulation of various signaling pathways, including the AMPK and Nrf2 pathways. The activation of these pathways leads to the induction of various cellular processes, including apoptosis, cell proliferation, glucose and lipid metabolism, oxidative stress, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A in lab experiments include its synthetic availability, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A. These include:
1. The development of more efficient synthesis methods to improve the yield and purity of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A.
2. The investigation of the pharmacokinetics and pharmacodynamics of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A in animal models and humans.
3. The identification of the molecular targets of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A and the elucidation of its mechanism of action.
4. The evaluation of the safety and toxicity of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A in animal models and humans.
5. The exploration of the potential therapeutic applications of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A in other diseases, including cardiovascular and respiratory diseases.
6. The development of analogs of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A with improved potency, selectivity, and pharmacokinetic properties.
7. The investigation of the synergistic effects of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A with other drugs or natural compounds in the treatment of various diseases.

Synthesis Methods

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone and 2-methoxybenzaldehyde to form the intermediate, 7-hydroxy-3,4-dimethylcoumarin. This intermediate is then converted to 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A using a series of reactions involving acylation and demethylation.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the anticancer activity of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A is due to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.
In diabetes research, 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A has been shown to have antidiabetic activity by improving glucose tolerance and insulin sensitivity in animal models. It has been suggested that the antidiabetic activity of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A is due to its ability to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism.
In neurodegenerative disorder research, 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in animal models of Alzheimer's disease. It has been suggested that the neuroprotective activity of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one A is due to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

properties

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-15(8-9-16(12)18)22-11-14-6-4-5-7-17(14)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDGSSFEXLQQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

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